molecular formula C21H15F2N3O3S2 B2636139 N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261008-51-8

N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2636139
CAS RN: 1261008-51-8
M. Wt: 459.49
InChI Key: KJFGHXIFGCOTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H15F2N3O3S2 and its molecular weight is 459.49. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Hafez and El-Gazzar (2017) focused on the synthesis of novel thieno[3,2-d]pyrimidine derivatives, including a compound structurally related to the one of interest. These compounds displayed potent anticancer activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The effectiveness was compared to that of doxorubicin, a well-known chemotherapy medication, indicating that these derivatives could be promising anticancer agents (Hafez & El-Gazzar, 2017).

Molecular Structure and Interaction Studies

Another study explored the quantum chemical insights into the molecular structure and interactions of a similar compound, highlighting its potential as an antiviral agent against SARS-CoV-2. This research demonstrated the importance of the compound's geometry, natural bond orbital (NBO) analysis, and intermolecular hydrogen bonding in its antiviral efficacy. Such studies are crucial for understanding how these compounds interact at the molecular level and their potential mechanisms of action (Mary et al., 2020).

Dual Inhibitory Activities

Compounds with a thieno[2,3-d]pyrimidine scaffold, similar to the one of interest, have been synthesized and evaluated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. This study indicates that such compounds could serve as effective dual-targeted anticancer agents, offering a promising approach for cancer treatment (Gangjee et al., 2008).

properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S2/c1-29-17-7-6-12(10-14(17)23)24-18(27)11-31-21-25-15-8-9-30-19(15)20(28)26(21)16-5-3-2-4-13(16)22/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFGHXIFGCOTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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